![molecular formula C19H25N3O2S B2797731 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile CAS No. 1797549-73-5](/img/structure/B2797731.png)
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile, also known as DT-13, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DT-13 belongs to the class of thiomorpholine-containing compounds, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile exerts its biological effects through various mechanisms, including the modulation of signaling pathways, the inhibition of enzyme activity, and the induction of apoptosis. For example, in cancer cells, 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been found to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-thrombotic, and neuroprotective effects. In cancer cells, 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in tumor growth and metastasis. 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has also been found to inhibit platelet aggregation and thrombus formation, which may be beneficial in the prevention and treatment of cardiovascular diseases. In addition, 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been found to protect neurons from oxidative stress and apoptosis, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. In addition, 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been found to have low toxicity and high selectivity for cancer cells, which may make it a promising candidate for cancer therapy. However, one of the limitations of using 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile. One area of interest is the development of novel formulations and delivery methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential synergistic effects with other anticancer agents, which may enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects, which may lead to the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with benzoyl chloride, followed by the addition of thiomorpholine-3-carbonitrile. This reaction yields 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile in high purity and yield.
Aplicaciones Científicas De Investigación
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been found to inhibit the growth and proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. In cardiovascular disease research, 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been shown to have anti-inflammatory and anti-thrombotic effects, which may be beneficial in the prevention and treatment of cardiovascular diseases. In neurological disorder research, 4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoyl]thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14-10-21(11-15(2)24-14)12-16-3-5-17(6-4-16)19(23)22-7-8-25-13-18(22)9-20/h3-6,14-15,18H,7-8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAURRBJAQBJUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)N3CCSCC3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


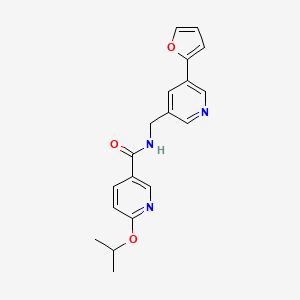
![4-methoxy-3-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde](/img/structure/B2797651.png)
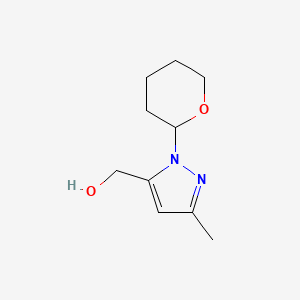
![2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2797653.png)
![3-(5-Methoxy-3-methyl-1-benzofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2797656.png)
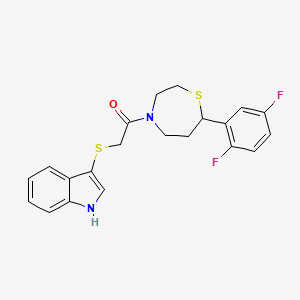
![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2797662.png)
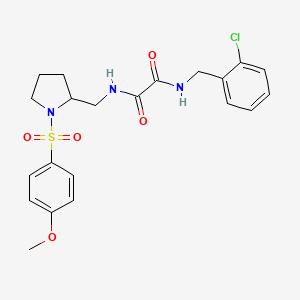
![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)
![2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797668.png)
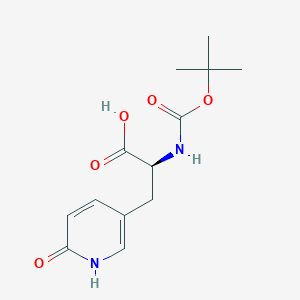
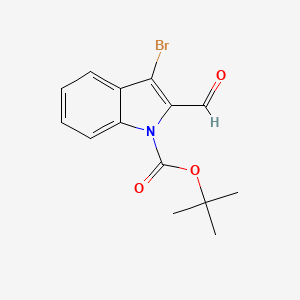
![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)